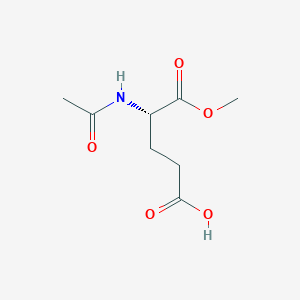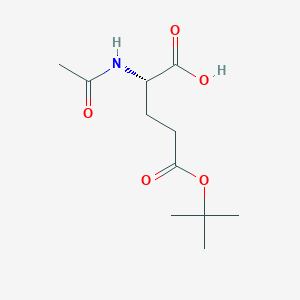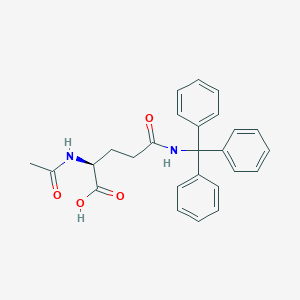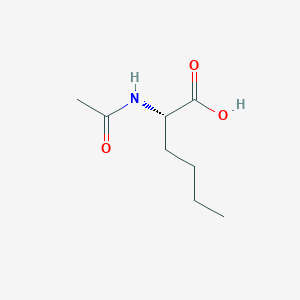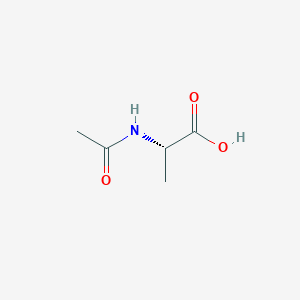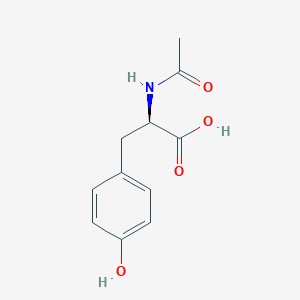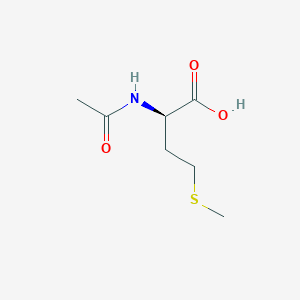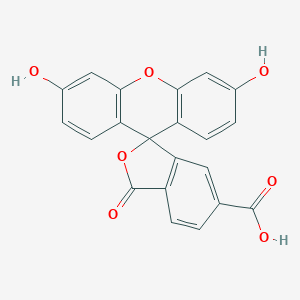
6-Carboxyfluorescein
概要
説明
6-Carboxyfluorescein (6-FAM) is a fluorescent dye with an absorption wavelength of 495 nm and an emission wavelength of 517 nm . It is a fluorescein molecule with a carboxyl group added and is commonly used as a tracer agent. It is used in the sequencing of nucleic acids and in the labeling of nucleotides .
Synthesis Analysis
A new method with a very flexible design strategy has been used to synthesize regioisomerically pure 5- and 6-carboxyfluoresceins . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . The method has proven an efficient access to regioisomerically pure 5- and 6-carboxyfluoresceins on a large scale, in good yields, and with high regioisomeric purity .
Molecular Structure Analysis
The molecular formula of 6-Carboxyfluorescein is C21H12O7 . Its IUPAC name is 3’,6’-dihydroxy-1-oxospiro [2-benzofuran-3,9’-xanthene]-5-carboxylic acid . The InChI is InChI=1S/C21H12O7/c22-11-2-5-14-17 (8-11)27-18-9-12 (23)3-6-15 (18)21 (14)16-7-10 (19 (24)25)1-4-13 (16)20 (26)28-21/h1-9,22-23H, (H,24,25) .
Chemical Reactions Analysis
The synthesis of 6-Carboxyfluorescein involves a series of chemical reactions that have been prepared from a common precursor through a very simple synthetic procedure . This method has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein .
Physical And Chemical Properties Analysis
6-Carboxyfluorescein is a monocarboxylic acid . It is functionally related to a fluorescein (lactone form) . Other properties listed for this fluorescent dye include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .
科学的研究の応用
Biomolecule Labeling
6-Carboxyfluorescein (6-FAM) is widely used as a fluorescent derivatization reagent for labeling biomolecules. Its carboxylic acid group can react with primary amines via carbodiimide activation, making it a versatile tool for tagging proteins, nucleic acids, and other biological samples for fluorescence microscopy and flow cytometry applications .
Oligonucleotide Synthesis
In the field of genetics, 6-FAM is a common reagent used in oligonucleotide synthesis. Its high reactivity and water solubility make it an ideal choice for probe labeling in conventional cytogenetics, allowing for the visualization of specific DNA sequences .
MicroRNA Detection
The compound has been utilized in constructing ratiometric fluorescent three-dimensional (3D) DNA walkers based on catalytic hairpin assembly reactions. This application is particularly useful for the detection of microRNA-122, showcasing 6-FAM’s role in advanced nucleic acid detection methods .
Intermolecular Distance Determination
6-FAM finds application in resonance energy transfer experiments which are used for intermolecular distance determination. This is crucial in studying the structural dynamics of biomolecules .
pH Sensing
Due to its fluorescent properties, 6-FAM can be used to create pH sensors. These sensors can detect changes in pH levels by observing variations in fluorescence, which is important in various biochemical and medical research applications .
DNA Sequencing
Fluorescein probes like 6-FAM are suitable for DNA sequencing applications. They provide a means to label nucleotides or primers, enabling the identification of DNA sequences during the sequencing process .
Fluorescent Microscopy
As a fluorescent molecule, 6-FAM is used in fluorescent microscopy to stain cells or tissues, allowing researchers to visualize cellular components and track biological processes in real-time .
Flow Cytometry
In flow cytometry, 6-FAM labeled antibodies or probes can be used to identify and quantify specific cell populations based on their fluorescence properties, aiding in cell biology and immunology research .
Thermo Fisher Scientific - 6-FAM Springer - Fluorescent Properties of Carboxyfluorescein Bifluorophores Springer - Ratiometric fluorescent 3D DNA walker ResearchGate - Modified Synthesis of 6-carboxyfluorescein (6-FAM)
作用機序
Target of Action
6-Carboxyfluorescein, also known as 6-FAM, is primarily used as a fluorescent dye . It is commonly used as a tracer agent and is used in the sequencing of nucleic acids and in the labeling of nucleotides . It has been used in a ratiometric fluorescent three-dimensional (3D) DNA walker for microRNA-122 detection .
Mode of Action
6-Carboxyfluorescein interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading .
Biochemical Pathways
It is known that the dye can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . In vascular plants, 5 (6)-carboxyfluorescein can be used as a symplastic tracer. It is able to move through the phloem due to its structural similarity to sucrose .
Pharmacokinetics
It is known that the dye is soluble in dmso . This solubility can impact the bioavailability of the compound, as it can affect how easily the compound can be absorbed and distributed within the body.
Result of Action
The primary result of the action of 6-Carboxyfluorescein is the emission of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . In addition, carboxyfluorescein has been used to track division of cells .
Action Environment
The action of 6-Carboxyfluorescein can be influenced by environmental factors. For example, the photophysical behavior of the corresponding bifluorophores differs depending on the media viscosity . Furthermore, the fluorescence of 6-Carboxyfluorescein can be affected by the pH of the environment .
Safety and Hazards
6-Carboxyfluorescein may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling 6-Carboxyfluorescein .
将来の方向性
The synthesis method of 6-Carboxyfluorescein has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . This suggests potential future directions in the development of new fluorescent dyes and imaging probes.
特性
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDTCNHAFUJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062965 | |
| Record name | 6-Carboxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxyfluorescein | |
CAS RN |
3301-79-9 | |
| Record name | 6-Carboxyfluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxyfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Carboxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Carboxyfluorescein | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Carboxyfluorescein function as a pH indicator?
A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.
Q2: Can 6-CF be used to study membrane permeability?
A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].
Q3: How is 6-CF used to track cellular pathways?
A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, 6-carboxyfluorescein diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].
Q4: What is the molecular formula and weight of 6-Carboxyfluorescein?
A: 6-Carboxyfluorescein has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]
Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?
A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].
Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?
A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.
Q7: How does cholesterol content affect liposome stability when studied with 6-CF?
A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].
Q8: Can 6-CF be used in real-time PCR for genotyping?
A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].
Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?
A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].
Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?
A10: 6-CF has found applications in various areas of biological research, including:
- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].
- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].
- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

